Cas no 124985-06-4 (Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate)

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate structure
124985-06-4 structure
商品名:Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate
CAS番号:124985-06-4
MF:C16H13NO2Br2
メガワット:411.08792
CID:1094028
PubChem ID:14385110

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate
    • ethyl 2-(3,6-dibromocarbazol-9-yl)acetate
    • A920802
    • AWSNGNNYPAMEDT-UHFFFAOYSA-N
    • SCHEMBL411401
    • 124985-06-4
    • Ethyl2-(3,6-dibromo-9H-carbazol-9-yl)acetate
    • インチ: InChI=1S/C16H13Br2NO2/c1-2-21-16(20)9-19-14-5-3-10(17)7-12(14)13-8-11(18)4-6-15(13)19/h3-8H,2,9H2,1H3
    • InChIKey: AWSNGNNYPAMEDT-UHFFFAOYSA-N
    • ほほえんだ: O=C(OCC)CN1C2=C(C3=C1C=CC(Br)=C3)C=C(Br)C=C2

計算された属性

  • せいみつぶんしりょう: 410.92925g/mol
  • どういたいしつりょう: 408.93130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 367
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 31.2Ų

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM278296-1g
Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate
124985-06-4 95%
1g
$*** 2023-04-03
Ambeed
A133729-1g
Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate
124985-06-4 95+%
1g
$343.0 2024-04-25
Alichem
A449038103-1g
Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate
124985-06-4 95%
1g
$343.00 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1763843-1g
Ethyl 2-(3,6-dibromo-9h-carbazol-9-yl)acetate
124985-06-4 98%
1g
¥2881.00 2024-08-09

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetateに関する追加情報

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate (CAS No. 124985-06-4): A Comprehensive Overview

Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate, a compound with the chemical identifier CAS No. 124985-06-4, has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the class of carbazole derivatives, which are known for their broad spectrum of biological activities. The presence of bromine atoms at the 3 and 6 positions of the carbazole core enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The molecular structure of Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate consists of a carbazole ring substituted with two bromine atoms and an acetoacetate moiety at the 2-position. This specific arrangement imparts distinct chemical and biological characteristics, making it a promising candidate for further investigation. The compound's solubility, stability, and reactivity profile have been extensively studied, providing insights into its potential utility in various chemical syntheses.

In recent years, carbazole derivatives have been extensively explored for their pharmacological properties. These compounds have shown promise in the development of anticancer agents, antimicrobial agents, and even materials with optoelectronic properties. The brominated carbazole derivatives, such as Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate, are particularly interesting because the bromine atoms can serve as handles for further functionalization through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.

One of the most compelling aspects of Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate is its potential application in the synthesis of novel pharmaceuticals. The carbazole core is a well-known pharmacophore found in many bioactive molecules, and modifications to this core can lead to significant changes in biological activity. The introduction of bromine atoms not only enhances reactivity but also provides a scaffold for designing molecules with improved binding affinity to biological targets.

Recent studies have highlighted the role of brominated carbazoles in developing small-molecule inhibitors for kinases and other enzymes involved in cancer progression. For instance, derivatives of carbazole have been shown to inhibit tyrosine kinases by binding to their active sites and disrupting their function. Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate could serve as a key intermediate in synthesizing such inhibitors, offering a pathway to develop more effective anticancer therapies.

The compound's stability under various conditions has also been a focus of research. Studies have demonstrated that Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate remains stable under ambient conditions but can undergo selective reactions when exposed to specific catalysts or conditions. This stability makes it a reliable building block for multi-step syntheses without the need for additional protective groups or harsh reaction conditions.

Moreover, the solubility profile of Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate has been optimized for various applications. It exhibits good solubility in organic solvents commonly used in pharmaceutical synthesis, such as dichloromethane and tetrahydrofuran (THF). This solubility is advantageous for facilitating its use in solution-phase reactions and purification processes.

The synthesis of Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate involves several well-established chemical transformations. The key step involves the bromination of the carbazole core followed by acetoacetylation at the 2-position. These reactions can be performed using standard laboratory equipment and reagents, making it accessible for researchers with varying levels of expertise.

In conclusion, Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate represents a significant advancement in the field of carbazole chemistry. Its unique structural features and potential applications make it a valuable compound for both academic research and industrial development. As further studies continue to uncover its biological activities and synthetic utility, this compound is poised to play a crucial role in the discovery and development of new pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:124985-06-4)Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate
A920802
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はかる:1g
価格 ($):309.0